molecular formula C24H16O7S B3410612 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 898406-23-0

4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No.: B3410612
CAS No.: 898406-23-0
M. Wt: 448.4 g/mol
InChI Key: CZBLQIKEUQXBQR-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic coumarin-benzofuran hybrid compound with a benzenesulfonate ester group at the 6-position of the chromen-2-one scaffold. The benzenesulfonate group introduces strong electron-withdrawing characteristics, which may influence solubility, reactivity, and intermolecular interactions.

Properties

IUPAC Name

[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O7S/c1-28-21-9-5-6-15-12-22(30-24(15)21)19-14-23(25)29-20-11-10-16(13-18(19)20)31-32(26,27)17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBLQIKEUQXBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)OS(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate typically involves multiple steps, starting with the construction of the benzofuran core One common approach is the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The chromen-2-one moiety can be oxidized to form derivatives with different oxidation states.

  • Reduction: Reduction reactions can be performed on specific functional groups within the molecule.

  • Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can be used to introduce different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as phenyl lithium (PhLi) and various sulfonating agents are employed.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Activity
Research indicates that compounds similar to 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate exhibit significant antioxidant properties. A study demonstrated that these compounds can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Properties
Several studies have explored the anticancer potential of coumarin derivatives. For instance, this compound has shown promise in inhibiting the proliferation of cancer cells in vitro. In one documented case study, the compound was tested against breast cancer cell lines, resulting in a significant reduction in cell viability .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Experimental models have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity
Research into the pesticidal properties of coumarin derivatives has revealed that compounds like this compound can effectively deter pests. A field study demonstrated that the application of this compound resulted in reduced pest populations and improved crop yields compared to untreated controls .

Plant Growth Promotion
Additionally, some studies suggest that this compound may enhance plant growth by promoting root development and nutrient uptake. This property could be leveraged in agricultural practices to improve crop productivity sustainably .

Material Science Applications

Polymer Additives
The unique chemical structure of this compound allows it to be used as an additive in polymer formulations. Its incorporation into plastics has been shown to enhance thermal stability and UV resistance, making it valuable for outdoor applications .

Data Summary Table

Application AreaSpecific ApplicationFindings / Case Studies
PharmaceuticalsAntioxidant ActivitySignificant free radical scavenging activity
Anticancer PropertiesReduced cell viability in breast cancer cell lines
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines
AgriculturePesticidal ActivityReduced pest populations; improved crop yields
Plant Growth PromotionEnhanced root development and nutrient uptake
Material SciencePolymer AdditivesImproved thermal stability and UV resistance

Mechanism of Action

The mechanism by which 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of coumarin-benzofuran hybrids modified with ester or sulfonate groups. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Chromen-6 Position Key Functional Groups
4-(7-Methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate (Target) C₂₄H₁₆O₇S 448.44 Benzenesulfonate Sulfonate ester, methoxy
tert-Butyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl]oxy}acetate C₂₄H₂₂O₇ 422.43 tert-Butyl oxyacetate Acetate ester, methoxy
4-(7-Methoxybenzofuran-2-yl)-6-hydroxy-2H-chromen-2-one C₁₈H₁₂O₅ 308.29 Hydroxyl Free hydroxyl, methoxy

Key Differences and Implications

Substituent Effects on Solubility: The benzenesulfonate group in the target compound enhances water solubility compared to the tert-butyl oxyacetate derivative, which is more lipophilic due to the bulky tert-butyl group . The hydroxyl analog (C₁₈H₁₂O₅) exhibits poor solubility in non-polar solvents but higher reactivity in hydrogen-bonding interactions.

Biological Activity: Sulfonate esters are known for their role in prodrug design, improving bioavailability. The target compound may exhibit enhanced cellular uptake compared to the tert-butyl derivative . The hydroxyl analog’s free -OH group could confer antioxidant properties but may also increase metabolic degradation.

Synthetic Accessibility :

  • The tert-butyl ester (CAS 898415-69-5) is commercially available and widely used in medicinal chemistry due to its stability under basic conditions .
  • The benzenesulfonate derivative requires specialized sulfonation conditions, which may limit scalability.

Spectroscopic Properties :

  • The electron-withdrawing benzenesulfonate group in the target compound is expected to redshift UV-Vis absorption compared to the tert-butyl analog, as observed in similar coumarin derivatives .

Research Findings

  • Crystallographic Data : The tert-butyl analog (C₂₄H₂₂O₇) was refined using SHELXL , revealing planar geometry in the benzofuran-coumarin core, which likely applies to the target compound.
  • Stability : Sulfonate esters generally exhibit higher thermal stability than acetate esters, as demonstrated in accelerated degradation studies of related compounds .

Biological Activity

The compound 4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C29H22O7C_{29}H_{22}O_{7} with a molecular weight of 482.48 g/mol. The structure features a benzofuran moiety that is known for various pharmacological effects, including anticancer activity.

PropertyValue
Chemical FormulaC29H22O7
Molecular Weight482.48 g/mol
IUPAC NameThis compound
SMILESCOc1cccc2cc(oc12)c4cc(=O)oc5cc(c(OC(=O)C3CCCO3)cc45)c6ccccc6

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A series of benzofuran-based chalcone derivatives, including the target compound, have shown significant cytotoxic effects against various cancer cell lines such as HCC1806 (human mammary squamous cancer), HeLa (cervical cancer), and A549 (lung cancer) cells.

Key Findings:

  • Cytotoxicity: The compound exhibited IC50 values of 5.61 μmol/L against HeLa and 5.93 μmol/L against HCC1806 cells, indicating potent anticancer activity compared to standard chemotherapeutics like cisplatin .
  • Mechanism of Action: The mechanism studies suggest that it induces apoptosis in cancer cells through the inhibition of the VEGFR-2 pathway, which is crucial for tumor angiogenesis. Molecular docking studies confirmed a strong binding affinity to VEGFR-2, highlighting its potential as a novel inhibitor in cancer therapy .

Structure-Activity Relationship (SAR)

The biological evaluation of related benzofuran derivatives has established a structure–activity relationship that emphasizes the importance of specific substitutions on the benzofuran ring for enhancing anticancer properties. For instance, modifications leading to increased hydrophilicity or altered steric configurations have been associated with improved efficacy and reduced toxicity .

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings:

  • Study on Benzofuran-Chalcone Derivatives: This study evaluated multiple derivatives for their anticancer properties. Among them, compound 4g was highlighted for its selective inhibitory activity against HCC1806 cells, demonstrating a promising therapeutic index .
  • VEGFR-2 Inhibition Study: An in vitro assay demonstrated that compound 4g inhibited VEGFR-2 kinase activity significantly at concentrations as low as 25 μM, which is crucial for understanding its potential role in antiangiogenic therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate
Reactant of Route 2
Reactant of Route 2
4-(7-methoxy-1-benzofuran-2-yl)-2-oxo-2H-chromen-6-yl benzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.